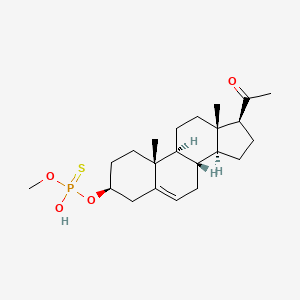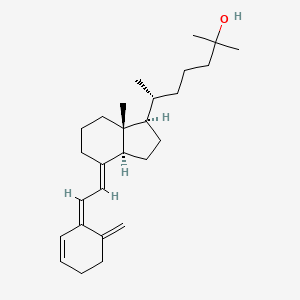![molecular formula C9H9N3O2 B585374 methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 952182-18-2](/img/structure/B585374.png)
methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Übersicht
Beschreibung
“Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 952182-18-2 . It has a molecular weight of 191.19 . The IUPAC name for this compound is methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3O2/c1-14-9(13)7-3-5-2-6(10)4-11-8(5)12-7/h2-4H,10H2,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . The index of refraction is 1.706 . It has 5 H bond acceptors and 3 H bond donors . The polar surface area is 81 Å2 . The molar volume is 135.3±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Fibroblast Growth Factor Receptor Inhibitors
“Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Breast Cancer Treatment
In vitro studies have shown that certain derivatives of “methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” can inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . This suggests potential applications in the treatment of breast cancer .
Inhibition of Cell Migration and Invasion
The compound has also been found to significantly inhibit the migration and invasion of 4T1 cells . This could be particularly useful in preventing the spread of cancer cells .
Blood Glucose Reduction
Compounds related to “methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” have been found to reduce blood glucose levels . This suggests potential applications in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
Treatment of Cardiovascular Diseases
The same compounds that can reduce blood glucose levels may also find application in the treatment of cardiovascular diseases . This is because a reduction in blood glucose levels can be beneficial in conditions such as hyperlipidemia and hypertension .
Anticancer Agents
Derivatives of pyridyl-indole-based heteroaryl chalcone, which is related to “methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate”, have been introduced as carbonic anhydrase IX inhibitors and anticancer agents . This suggests potential applications in the treatment of various types of cancer .
Safety and Hazards
Wirkmechanismus
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Eigenschaften
IUPAC Name |
methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)7-3-5-2-6(10)4-11-8(5)12-7/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOWEPWOSHLMGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CN=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653973 | |
| Record name | Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
952182-18-2 | |
| Record name | Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(2-Butoxyethoxy)ethoxy]tetrahydropyran-d9](/img/structure/B585299.png)




